molecular formula C9H9Cl2N B15254256 2-(2,6-Dichlorophenyl)cyclopropan-1-amine

2-(2,6-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B15254256
M. Wt: 202.08 g/mol
InChI Key: GKAONAKCDWIZHS-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)cyclopropan-1-amine is a high-purity organic compound offered for research and development purposes. This chemical belongs to a class of substituted cyclopropanamines, which are valuable intermediates in pharmaceutical development and organic synthesis . The structural motif of a functionalized cyclopropane ring attached to an aromatic system is commonly explored in medicinal chemistry for its potential biological activity and use in creating more complex molecular architectures . Researchers utilize such chiral building blocks in the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals . The compound is typically supplied as a powder and may require cold-chain transportation to ensure stability, with recommended storage in a 2-8°C refrigerator . Our product is accompanied by detailed documentation, including a Certificate of Analysis and Safety Data Sheet (SDS), to support your experimental work. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2

InChI Key

GKAONAKCDWIZHS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)cyclopropan-1-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)cyclopropan-1-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2,6-Dichlorophenyl)cyclopropan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Positions Core Structure Notable Features
This compound C₉H₈Cl₂N 216.08 2,6-dichloro Cyclopropane High rigidity, para-substituted Cl
Clonidine Hydrochloride () C₉H₁₀Cl₂N₃·HCl 266.56 2,6-dichloro Imidazoline Alpha-2 adrenergic agonist; approved antihypertensive
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine () C₁₀H₁₁F₂N 183.20 2,6-difluoro, 2-methyl Cyclopropane Reduced electronegativity, steric bulk
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride () C₉H₁₀Cl₃N 238.54 2,3-dichloro Cyclopropane Ortho-substituted Cl; hydrochloride salt
Key Observations:

Core Structure: Clonidine (imidazoline) exhibits a planar, conjugated system, enabling strong receptor interactions (e.g., alpha-2 adrenergic receptors). The methyl group in 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine introduces steric hindrance, which may reduce binding affinity compared to unmethylated analogs.

Substituent Effects: Chlorine vs. Positional Isomerism: The 2,6-dichloro substitution (para positions) creates a linear geometry, favoring interactions with deep binding pockets. In contrast, 2,3-dichloro substitution (ortho positions) induces a bent conformation, which may limit access to certain targets.

Salt Forms :

  • The hydrochloride salt of 2-(2,3-Dichlorophenyl)cyclopropan-1-amine () enhances aqueous solubility, a critical factor in drug formulation.

Pharmacological and Industrial Relevance

Clonidine Hydrochloride :

  • A well-established antihypertensive drug acting as a central alpha-2 adrenergic agonist. Its imidazoline core is critical for receptor activation, suggesting that cyclopropane derivatives may exhibit divergent mechanisms.

Cyclopropane Derivatives :

  • This compound : The rigid cyclopropane core could improve metabolic stability compared to clonidine’s imidazoline, but its lack of a conjugated system may reduce receptor affinity.
  • 2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride : The ortho-chloro configuration may limit its utility in CNS applications due to reduced blood-brain barrier penetration.
  • 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine : Fluorine substitution and methyl addition may reduce toxicity but also diminish potency compared to chlorinated analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-Dichlorophenyl)cyclopropan-1-amine, and how do reaction conditions influence enantiomeric purity?

  • The compound is synthesized via asymmetric cyclopropanation using chiral catalysts (e.g., rhodium or palladium complexes) to control stereochemistry. A Friedel-Crafts acylation followed by Hofmann degradation or reductive amination can introduce the amine group . Reaction temperature and solvent polarity critically affect enantioselectivity, with polar aprotic solvents (e.g., DMF) favoring higher yields of the desired enantiomer .

Q. How is the structural conformation of this compound characterized, and what techniques validate its stereochemical configuration?

  • X-ray crystallography and NMR spectroscopy (e.g., NOESY for spatial proximity analysis) confirm the cyclopropane ring geometry and substituent orientation. Chiral HPLC with polysaccharide-based columns resolves enantiomers, while vibrational circular dichroism (VCD) provides stereochemical validation .

Q. What preliminary pharmacological targets are associated with this compound?

  • Early studies suggest activity at serotonergic receptors (5-HT1A/2A) and kinase inhibition (e.g., JAK2, EGFR). In vitro assays using HEK-293 cells transfected with receptor constructs and competitive binding assays (e.g., radioligand displacement) are standard for target identification .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and metabolic stability?

  • The (1R,2S) enantiomer shows higher receptor binding affinity (e.g., 5-HT1A, Ki = 12 nM) compared to (1S,2R) (Ki = 210 nM) due to optimal spatial alignment with hydrophobic receptor pockets. Metabolic stability studies (e.g., liver microsome assays) reveal (1R,2S) has a longer half-life (t₁/₂ = 4.2 h) due to reduced CYP3A4-mediated oxidation .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound derivatives?

  • Electron-withdrawing substituents (e.g., Cl, F) at the 2,6-positions enhance kinase inhibition (IC50 = 0.8 µM for JAK2) by increasing electrophilicity. Replacing the cyclopropane ring with cyclobutane reduces activity (IC50 = 12 µM), highlighting the importance of ring strain in target engagement .

Q. How can researchers resolve contradictions in bioassay data between in vitro and in vivo models?

  • Discrepancies often arise from differences in metabolic clearance or blood-brain barrier penetration. Use LC-MS/MS pharmacokinetic profiling to correlate plasma exposure with efficacy. For example, low brain-to-plasma ratios (<0.1) in rodents may explain poor in vivo neuroactivity despite strong in vitro binding .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation products via HPLC-MS and identify hydrolytic cleavage sites (e.g., cyclopropane ring opening). Include antioxidants (e.g., ascorbic acid) in formulations to mitigate oxidative degradation .

Q. How do molecular dynamics simulations inform the compound’s receptor interaction mechanisms?

  • Simulations (e.g., GROMACS or AMBER ) reveal key binding motifs: the dichlorophenyl group occupies hydrophobic pockets, while the amine forms hydrogen bonds with Asp114 (5-HT1A). Free-energy perturbation (FEP) calculations predict affinity changes upon substitution (e.g., −2.3 kcal/mol for 2,6-Cl → 2,6-F) .

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